molecular formula C11H12BrClF3N B6222396 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride CAS No. 2758001-72-6

3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride

Cat. No. B6222396
CAS RN: 2758001-72-6
M. Wt: 330.6
InChI Key:
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Description

3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride (3-BTMP) is a synthetic organic compound that has been used in a variety of scientific and research applications. It is a colorless, crystalline compound with a melting point of 115-118°C and a boiling point of 178-179°C. 3-BTMP is a derivative of pyrrolidine, a five-membered cyclic amine containing a nitrogen atom in the ring. It contains a bromophenyl group at the 3-position and a trifluoromethyl group at the 3-position, which makes it a valuable compound for organic synthesis. 3-BTMP has been used in a variety of scientific and research applications, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride has been used for a variety of scientific research applications, including organic synthesis and biochemistry. It has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory agents, sedatives, and anti-depressants. It has also been used in the synthesis of heterocyclic compounds and other organic molecules. In biochemistry, it has been used as a reagent in the synthesis of peptides and other biological molecules. Additionally, 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride has been used in the synthesis of fluorinated compounds, which have a variety of applications in medicine and industry.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride depends on the application for which it is being used. In organic synthesis, it serves as a nucleophile, reacting with electrophiles to form new covalent bonds. In biochemistry, it can serve as a catalyst for a variety of reactions, including peptide synthesis. In pharmacology, it can act as an agonist or antagonist of certain receptors, affecting the body’s response to a given drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride depend on the application for which it is being used. In organic synthesis, it can be used to synthesize a variety of compounds, which may have different biochemical and physiological effects. In biochemistry, it can be used to synthesize peptides and other biological molecules, which may have different biochemical and physiological effects. In pharmacology, it can act as an agonist or antagonist of certain receptors, affecting the body’s response to a given drug.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride in lab experiments include its low cost, availability, and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation of 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is its low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride in scientific and research applications. One potential application is its use in the synthesis of new pharmaceuticals, such as anti-inflammatory agents, sedatives, and anti-depressants. Additionally, it could be used to synthesize fluorinated compounds, which have a variety of applications in medicine and industry. Finally, it could be used as a reagent in the synthesis of peptides and other biological molecules, or as an agonist or antagonist of certain receptors in pharmacology.

Synthesis Methods

3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride can be synthesized using a variety of methods. One method involves the reaction of 3-bromophenyl bromide with trifluoromethyl pyrrolidine in the presence of a base, such as potassium carbonate. The reaction proceeds in two steps, first forming 3-bromophenyl-3-(trifluoromethyl)pyrrolidine, which is then hydrolyzed to form 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride hydrochloride. The reaction is typically carried out in a reflux apparatus at a temperature of 100-110°C for a period of 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride involves the reaction of 3-bromobenzaldehyde with trifluoroacetaldehyde in the presence of ammonium acetate to form 3-(3-bromophenyl)-3-(trifluoromethyl)propenal. This intermediate is then reacted with pyrrolidine in the presence of sodium borohydride to yield the final product, which is then converted to the hydrochloride salt form.", "Starting Materials": ["3-bromobenzaldehyde", "trifluoroacetaldehyde", "ammonium acetate", "pyrrolidine", "sodium borohydride", "hydrochloric acid", "ethanol"], "Reaction": ["Step 1: 3-bromobenzaldehyde is reacted with trifluoroacetaldehyde in the presence of ammonium acetate and ethanol to form 3-(3-bromophenyl)-3-(trifluoromethyl)propenal.", "Step 2: 3-(3-bromophenyl)-3-(trifluoromethyl)propenal is then reacted with pyrrolidine and sodium borohydride in ethanol to yield 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine.", "Step 3: The final product is converted to the hydrochloride salt form by reacting with hydrochloric acid in ethanol."] }

CAS RN

2758001-72-6

Product Name

3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride

Molecular Formula

C11H12BrClF3N

Molecular Weight

330.6

Purity

95

Origin of Product

United States

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